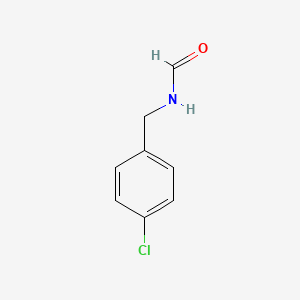
2-Benzylsulfanyl-1,3-benzoxazole
Vue d'ensemble
Description
2-Benzylsulfanyl-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core with a benzylsulfanyl substituent at the 2-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mécanisme D'action
Target of Action
2-Benzylsulfanyl-1,3-benzoxazole, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of disease formation and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the targets mentioned above. For instance, DNA topoisomerases, which are targeted by some benzoxazole derivatives, play a crucial role in DNA replication, transcription, and recombination . By inhibiting these enzymes, benzoxazole derivatives can disrupt these processes, potentially leading to cell death in cancerous cells .
Pharmacokinetics
The lipophilic nature of benzoxazoles allows hydrophobic interaction with target proteins , which may influence its ADME properties.
Result of Action
The result of the action of this compound is primarily the inhibition of the activity of its target enzymes or proteins . This can lead to a disruption of the biochemical pathways in which these targets are involved, potentially leading to therapeutic effects in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. It’s worth noting that the synthesis of benzoxazole derivatives can be influenced by environmental factors, such as the reaction medium .
Analyse Biochimique
Biochemical Properties
2-Benzylsulfanyl-1,3-benzoxazole is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural make-up of the this compound scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. Benzoxazole derivatives have been shown to exhibit a wide range of biological activities including antimicrobial, antifungal, anticancer, anti-inflammatory effects, and so on .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. Benzoxazole derivatives have shown the highest inhibitory effect against DNA topoisomerases I and IIα . This suggests that this compound may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-known. Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology .
Méthodes De Préparation
The synthesis of 2-Benzylsulfanyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with benzyl halides in the presence of a base. One common method includes the use of 2-aminophenol and benzyl bromide in the presence of potassium carbonate as a base, under reflux conditions . Industrial production methods often employ similar synthetic routes but may use different catalysts or solvents to optimize yield and purity .
Analyse Des Réactions Chimiques
2-Benzylsulfanyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed include sulfoxides, sulfones, and substituted benzoxazoles .
Applications De Recherche Scientifique
2-Benzylsulfanyl-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Benzylsulfanyl-1,3-benzoxazole include other benzoxazole derivatives such as:
- 2-Methylsulfanyl-1,3-benzoxazole
- 2-Phenylsulfanyl-1,3-benzoxazole
- 2-Benzylsulfanyl-1,3-benzothiazole
These compounds share the benzoxazole core but differ in their substituents, which can significantly affect their biological activities and chemical properties. This compound is unique due to its specific benzylsulfanyl group, which imparts distinct chemical reactivity and biological activity .
Propriétés
IUPAC Name |
2-benzylsulfanyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-2-6-11(7-3-1)10-17-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOXJHMQMPSWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333274 | |
| Record name | 2-benzylsulfanyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86971-24-6 | |
| Record name | 2-benzylsulfanyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


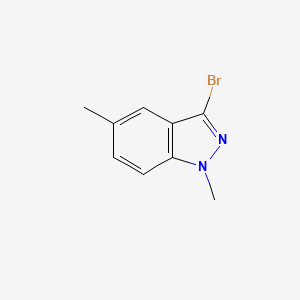


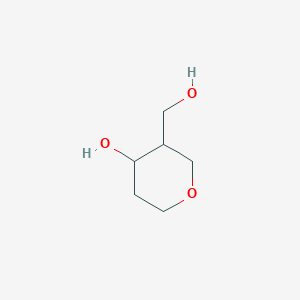
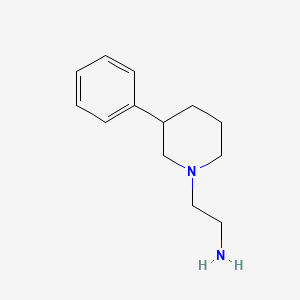



![Thieno[2,3-b]pyridine-6-carbonitrile](/img/structure/B3057915.png)
![4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3057916.png)

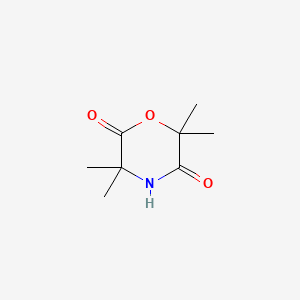
![Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis-](/img/structure/B3057920.png)
